molecular formula C21H19NO4 B5851032 ethyl 1-(2-furylmethyl)-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate

ethyl 1-(2-furylmethyl)-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate

Cat. No. B5851032
M. Wt: 349.4 g/mol
InChI Key: YNVPNAKUHCVQSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-(2-furylmethyl)-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate, commonly known as EBIC, is a synthetic compound that has been widely used in scientific research. It belongs to the family of indole derivatives and has shown promising results in various biological assays.

Mechanism of Action

The exact mechanism of action of EBIC is not fully understood. However, it has been proposed that it exerts its pharmacological effects by inhibiting the activity of protein kinases. This leads to the inhibition of various cellular processes, including cell division, differentiation, and apoptosis.
Biochemical and Physiological Effects:
EBIC has been shown to possess various biochemical and physiological effects. It has been reported to inhibit the activity of protein kinases such as cyclin-dependent kinases and glycogen synthase kinase 3β. It has also been shown to induce apoptosis in cancer cells and inhibit the replication of viruses such as HIV-1.

Advantages and Limitations for Lab Experiments

EBIC has several advantages for lab experiments. It is relatively easy to synthesize and has shown promising results in various biological assays. However, its solubility in water is limited, which can make it difficult to use in certain experiments. Additionally, further studies are needed to fully understand its pharmacological properties and potential side effects.

Future Directions

There are several future directions for the research on EBIC. One possible direction is to investigate its potential as a therapeutic agent for various diseases such as cancer and viral infections. Another direction is to study its mechanism of action in more detail and identify potential targets for drug development. Additionally, further studies are needed to optimize its synthesis method and improve its solubility in water.
Conclusion:
In conclusion, EBIC is a synthetic compound that has shown promising results in various biological assays. It possesses anti-inflammatory, anti-cancer, and anti-viral activities and has been reported to inhibit the activity of protein kinases. While it has several advantages for lab experiments, further studies are needed to fully understand its pharmacological properties and potential side effects. There are several future directions for the research on EBIC, including its potential as a therapeutic agent and further studies on its mechanism of action.

Synthesis Methods

EBIC can be synthesized by a multi-step process starting from commercially available starting materials. The first step involves the reaction of 2-furaldehyde with methylamine to form 2-(methylamino)furan. This intermediate is then reacted with ethyl acetoacetate to form ethyl 2-(methylamino)-5-oxo-4,5-dihydrofuran-3-carboxylate. The final step involves the reaction of this intermediate with 3-(2-bromoacetyl)indole to form EBIC.

Scientific Research Applications

EBIC has been used in various biological assays due to its potential pharmacological properties. It has been shown to possess anti-inflammatory, anti-cancer, and anti-viral activities. It has also been reported to inhibit the activity of protein kinases, which are involved in various cellular processes such as cell division, differentiation, and apoptosis.

properties

IUPAC Name

ethyl 1-(furan-2-ylmethyl)-5-hydroxy-2-methylbenzo[g]indole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO4/c1-3-25-21(24)19-13(2)22(12-14-7-6-10-26-14)20-16-9-5-4-8-15(16)18(23)11-17(19)20/h4-11,23H,3,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNVPNAKUHCVQSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C2=C1C=C(C3=CC=CC=C32)O)CC4=CC=CO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-(furan-2-ylmethyl)-5-hydroxy-2-methylbenzo[g]indole-3-carboxylate

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